Fluo-3 (ammonium salt)

Overview

Description

Mechanism of Action

Target of Action

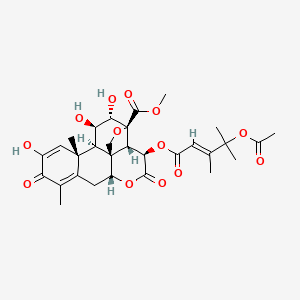

Fluo-3 (ammonium salt), also known as Pentakisammonium 2,2’-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate, primarily targets intracellular calcium (Ca2+) concentrations . Calcium is a key second messenger within cells, playing a crucial role in various cellular processes .

Mode of Action

This compound operates based on its ability to bind to calcium ions (Ca2+). It is essentially nonfluorescent, but upon binding of Ca2+, its fluorescence increases sharply . This property makes it particularly useful for live-cell imaging .

Biochemical Pathways

The specific properties of Fluo-3 enable researchers to investigate the time-resolved dynamics of intracellular signal transduction in a diverse range of cells . By measuring changes in intracellular calcium levels, it provides insights into cellular processes that are regulated by calcium .

Pharmacokinetics

The salts of Fluo-3 are unable to penetrate cells. Once inside the cell, unspecific esterases cleave the ester, effectively trapping Fluo-3 .

Result of Action

The large change in fluorescence coupled with a good yield of photons provides very high contrast, which allows the detection of microscopic calcium release events inside cells, often referred to as "Calcium sparks" .

Action Environment

The action of Fluo-3 is influenced by environmental factors such as light and temperature. Its absorption maximum at 506 nm makes it compatible with excitation at 488 nm by argon-ion laser sources . Therefore, it is extensively used in environments where visible light excitation is available, such as in flow cytometry and confocal laser scanning microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephaeline can be synthesized through various chemical processes. One common method involves the extraction of the compound from the roots of Cephaelis ipecacuanha using solvents like ethanol. The extracted compound is then purified through chromatographic techniques .

Industrial Production Methods: Industrial production of cephaeline typically involves large-scale extraction from ipecac roots. The roots are dried, powdered, and subjected to solvent extraction. The resulting extract is then purified using partition chromatography to separate cephaeline from other alkaloids like emetine .

Chemical Reactions Analysis

Types of Reactions: Cephaeline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Cephaeline can be oxidized using reagents like potassium permanganate under acidic conditions.

Reduction: Reduction of cephaeline can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of cephaeline, such as demethylated or hydroxylated compounds .

Scientific Research Applications

Cephaeline has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its effects on cellular processes, including protein synthesis inhibition.

Medicine: Historically used in syrup of ipecac for inducing vomiting in cases of poisoning. .

Industry: Utilized in the production of pharmaceuticals and as a standard in chromatographic analysis.

Comparison with Similar Compounds

Emetine: Chemically similar to cephaeline, both are found in ipecac and share similar emetic properties.

Protoemetine: Another alkaloid found in ipecac, structurally related to cephaeline.

O-Methylpsychotrine: A derivative of cephaeline, found in smaller quantities in ipecac.

Uniqueness of Cephaeline: Cephaeline is unique due to its higher emetic potency compared to emetine. It also has distinct molecular interactions with the ribosome, making it a valuable compound for studying protein synthesis inhibition .

Properties

IUPAC Name |

pentaazanium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPVTPOQYAKASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45Cl2N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657539 | |

| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

854.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134907-84-9 | |

| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium](/img/structure/B593622.png)

![Propanoic acid, 2-methyl-, 2-[(methoxyamino)carbonyl]hydrazide](/img/new.no-structure.jpg)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)